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Compound of Interest

3-Amino-5-bromopyridine-2-
Compound Name:
carboxylic acid

Cat. No. 8582003

For researchers, scientists, and professionals in drug development, a thorough spectroscopic
characterization is fundamental for the unequivocal identification and quality assessment of
chemical compounds. This guide provides a comparative analysis of the spectroscopic data for
3-Amino-5-bromopyridine-2-carboxylic acid, a key intermediate in the synthesis of various
pharmaceutical agents. To offer a comprehensive perspective, its spectral properties are
compared with two structurally related analogues: 3-Amino-2-pyridinecarboxylic acid and 5-
Bromo-2-pyridinecarboxylic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Amino-5-
bromopyridine-2-carboxylic acid and its analogues.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8) in ppm
(Multiplicity, Coupling

Compound Solvent .
Constant J in Hz, Number
of Protons)
. o 7.65 (d, J=2.1 Hz, 1H), 7.20 (d,
3-Amino-5-bromopyridine-2-
o DMSO-de J=2.1 Hz, 1H), 7.01-7.16 (br s,
carboxylic acid
2H)
] o ] 7.95 (dd, J=4.4, 1.6 Hz, 1H),
3-Amino-2-pyridinecarboxylic
" DMSO-de 7.23 (dd, J=8.4, 1.6 Hz, 1H),
aci
6.98 (dd, J=8.4, 4.4 Hz, 1H)
o _ 8.68 (d, J=2.2 Hz, 1H), 8.25
5-Bromo-2-pyridinecarboxylic
” DMSO-de (dd, J=8.5, 2.2 Hz, 1H), 7.95
aci
(d, J=8.5 Hz, 1H)
= 13 1
Compound Solvent Chemical Shift (8) in ppm
3-Amino-5-bromopyridine-2- NIA Experimental data not readily
carboxylic acid available.
3-Amino-2-pyridinecarboxylic 169.1, 151.8, 147.2, 137.5,
) DMSO-ds
acid 120.9, 118.6
5-Bromo-2-pyridinecarboxylic 165.4, 151.9, 149.8, 141.2,
DMSO-ds

acid

129.8, 121.5

Table 3: Mass Spectrometry Data
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Compound

o Calculated Mass
lonization Mode

(m/z)

Measured Mass
(m/z) [M+H]*

3-Amino-5-
bromopyridine-2- ESI

carboxylic acid

215.95

217.0

3-Amino-2-
pyridinecarboxylic ESI

acid

138.04

139.05

5-Bromo-2-
pyridinecarboxylic ESI
acid

200.94

201.95

Table 4: Infrared (IR) Spectroscopy Data

Key Absorption Bands

Compound Technique
(cm™)
Experimental data not readily
available. Expected peaks:
3-Amino-5-bromopyridine-2- NIA ~3400-3200 (N-H stretch),
carboxylic acid ~3300-2500 (O-H stretch),
~1700 (C=0 stretch), ~1600
(C=C stretch).
3440, 3320 (N-H stretch),
3-Amino-2-pyridinecarboxylic 3200-2500 (O-H stretch), 1680
) KBr Pellet
acid (C=0 stretch), 1610, 1580
(C=C/C=N stretch)
o ) 3100-2500 (O-H stretch), 1710
5-Bromo-2-pyridinecarboxylic
KBr Pellet (C=0 stretch), 1580, 1550

acid

(C=C/C=N stretch)

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for protons.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL
of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

Instrument Setup: The spectrometer is locked onto the deuterium signal of the solvent. The
magnetic field is shimmed to achieve optimal homogeneity.

'H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of
around 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are
accumulated for a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired using a standard
pulse program. Due to the low natural abundance of 13C, a larger number of scans (typically
1024 or more) is required. A spectral width of about 240 ppm and a relaxation delay of 2
seconds are commonly used.

Data Processing: The acquired free induction decay (FID) is processed with an appropriate
window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for tH and 1
Hz for 13C) followed by Fourier transformation. The resulting spectrum is phased and
baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Electrospray lonization (ESI) mass spectra are typically acquired on a mass spectrometer
coupled with a liquid chromatography system (LC-MS).

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically
a mixture of water and acetonitrile or methanol, with a final concentration of approximately 1-
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10 pg/mL. A small amount of formic acid (0.1%) is often added to promote protonation in
positive ion mode.

 Instrumentation: The sample solution is introduced into the ESI source via direct infusion or
through an LC column.

o ESI Conditions: The ESI source parameters are optimized for the analyte. Typical conditions
include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas
flow rate of 5-10 L/min at a temperature of 250-350 °C.

e Mass Analysis: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range,
for instance, from m/z 50 to 500.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid

samples.

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).

e Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded
to subtract atmospheric and instrumental interferences.

o Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure
clamp to ensure good optical contact. The IR spectrum is then recorded, typically by co-
adding 16 or 32 scans at a resolution of 4 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Characterization
Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-5-
bromopyridine-2-carboxylic acid: A Comparative Analysis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b582003#full-spectroscopic-data-
for-3-amino-5-bromopyridine-2-carboxylic-acid-characterization]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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